6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide
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Overview
Description
6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various fields such as medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide typically involves the reaction of 4-chlorophenyl isocyanate with 6-amino-3-carboxamidopyridazine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Agrochemicals: Pyridazine derivatives, including this compound, are explored for their potential as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Minaprine: A monoamine oxidase inhibitor with a pyridazine core.
Relugolix: A gonadotropin-releasing hormone receptor antagonist containing a pyridazine ring.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 with a pyridazine scaffold.
Uniqueness
6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other pyridazine derivatives, this compound’s combination of a 4-chlorophenylureido group and a carboxamide group enhances its potential for diverse applications in medicinal chemistry and material science .
Biological Activity
Overview
6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide, also known as 6-(3-(4-chlorophenyl)ureido)pyridazine-3-carboxamide, is a heterocyclic compound with a pyridazine core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Property | Details |
---|---|
CAS Number | 87977-06-8 |
Molecular Formula | C12H10ClN5O2 |
Molecular Weight | 291.69 g/mol |
IUPAC Name | 6-[(4-chlorophenyl)carbamoylamino]pyridazine-3-carboxamide |
InChI Key | DAOWMLPTKOBCQD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism typically involves:
- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, leading to modulation of their activity. This is crucial in pathways where enzyme regulation is necessary for therapeutic effects.
- Receptor Interaction : It may also interact with various receptors, altering signal transduction pathways that affect cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Antiparasitic Activity
A study focused on optimizing related compounds for antimalarial activity demonstrated that structural modifications can enhance efficacy against Plasmodium species. The findings highlighted that specific substitutions in the pyridazine scaffold could improve both aqueous solubility and metabolic stability, which are critical for in vivo efficacy .
Antiviral Properties
Compounds containing similar functional groups have been investigated for antiviral activities. For example, studies have shown that certain pyridazine derivatives can inhibit viral replication at low concentrations, indicating their potential as antiviral agents .
Case Studies and Research Findings
- Antimalarial Optimization :
- Antiviral Efficacy :
- Toxicological Studies :
Properties
CAS No. |
87977-06-8 |
---|---|
Molecular Formula |
C12H10ClN5O2 |
Molecular Weight |
291.69 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)carbamoylamino]pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN5O2/c13-7-1-3-8(4-2-7)15-12(20)16-10-6-5-9(11(14)19)17-18-10/h1-6H,(H2,14,19)(H2,15,16,18,20) |
InChI Key |
DAOWMLPTKOBCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
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